Ionization Potential: 2-(Methoxymethyl)thiirane vs. 2-(Methoxymethyl)oxirane — Photoelectron Spectroscopy Head-to-Head
In photoelectron spectroscopy studies conducted by Rodin, Chistyakov et al. (1985), the first vertical ionization potential (IP) of 2-(methoxymethyl)thiirane was determined as 8.82 eV, while the corresponding oxirane analog, 2-(methoxymethyl)oxirane, exhibits a significantly higher first IP of 9.5 eV under identical measurement conditions [1]. An independent determination by McAlduff and Houk (1977) reported a vertical IP of 8.77 eV for the thiirane compound, confirming consistency across laboratories [2]. The adiabatic IP was reported as 8.4 eV [1]. For context, unsubstituted thiirane has an adiabatic IP of 9.0600 ± 0.0009 eV determined by high-precision MATI spectroscopy [3], demonstrating that the methoxymethyl substituent lowers the ionization threshold by approximately 0.66 eV relative to the parent thiirane. The sulfur-for-oxygen exchange accounts for a lowering of roughly 0.7–1.1 eV.
| Evidence Dimension | First vertical ionization potential (IP) |
|---|---|
| Target Compound Data | 8.82 eV (vertical, Rodin et al. 1985); 8.77 eV (vertical, McAlduff & Houk 1977); 8.4 eV (adiabatic, Rodin et al. 1985) |
| Comparator Or Baseline | 2-(Methoxymethyl)oxirane: 9.5 eV (vertical, Rodin et al. 1985); Unsubstituted thiirane: 9.0600 eV (adiabatic, MATI spectroscopy) |
| Quantified Difference | ΔIP (thiirane vs. oxirane analog): –0.68 to –1.1 eV (lower for thiirane); ΔIP (methoxymethyl-substituted vs. unsubstituted thiirane): –0.66 eV (adiabatic) |
| Conditions | Gas-phase photoelectron spectroscopy; He(I) radiation source; vertical and adiabatic values reported |
Why This Matters
A lower ionization potential indicates that 2-(methoxymethyl)thiirane has a higher-energy HOMO, making it more susceptible to electrophilic attack and single-electron oxidation than its oxirane counterpart—a critical consideration when selecting intermediates for radical-mediated or oxidative synthetic sequences.
- [1] Rodin, A. A.; Chistyakov, A. B.; Sarkisov, Y. S.; Sergeev, Y. L.; V'yunov, K. A.; Golovin, A. V. Electronic Structure and Geometric Structure of Three-Member Heterocycles. I. Photoelectron Spectra of Glycidyl and Thioglycidyl Ethers. Russ. J. Phys. Chem. 1985, 59, 444 (original 764). View Source
- [2] McAlduff, E. J.; Houk, K. N. Photoelectron Spectra of Substituted Oxiranes and Thiiranes. Substituent Effects on Ionization Potentials Involving σ Orbitals. Can. J. Chem. 1977, 55 (2), 318–332. View Source
- [3] Vibrational Structures of Dimethyl Sulfide and Ethylene Sulfide Cations Studied by Vacuum-Ultraviolet Mass-Analyzed Threshold Ionization (MATI) Spectroscopy. J. Phys. Chem. A 2006. Adiabatic IE of thiirane: 9.0600 ± 0.0009 eV. View Source
